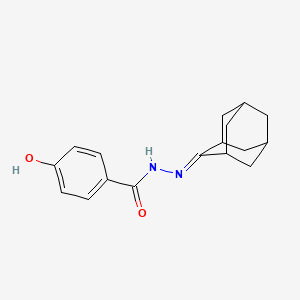![molecular formula C22H19N3O3 B11703086 [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate](/img/structure/B11703086.png)
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate is a chemical compound known for its unique structural properties and applications. It is a derivative of benzotriazole, a heterocyclic compound that contains a triazole ring fused to a benzene ring. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate typically involves the esterification of [2-(benzotriazol-2-yl)-4-methylphenol] with [2-(2-methylphenoxy)acetic acid]. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation. It is also employed in the synthesis of various organic compounds due to its reactivity .
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and potential clinical applications .
Industry
Industrially, this compound is used as a UV absorber in coatings, plastics, and other materials to enhance their durability and longevity .
Mécanisme D'action
The mechanism of action of [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate involves its ability to absorb UV radiation and convert it into thermal energy, thereby preventing the degradation of materials. At the molecular level, it interacts with specific pathways and targets, such as enzymes and proteins, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
Uniqueness
Compared to similar compounds, [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate offers unique advantages in terms of its stability and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C22H19N3O3 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H19N3O3/c1-15-11-12-21(28-22(26)14-27-20-10-6-3-7-16(20)2)19(13-15)25-23-17-8-4-5-9-18(17)24-25/h3-13H,14H2,1-2H3 |
Clé InChI |
JPYYDWXSNLYBCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)COC2=CC=CC=C2C)N3N=C4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11703003.png)
![2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11703004.png)
![3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11703011.png)




![5-chloro-N'-[(E)-1H-indol-3-ylmethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703048.png)
![5-bromo-N'-[(E)-(2-chlorophenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11703055.png)
![6-chloro-3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B11703056.png)

![2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11703065.png)
![4-{(2Z)-2-[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11703070.png)
